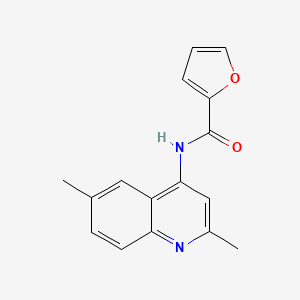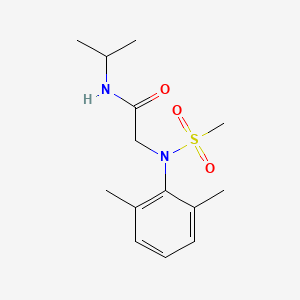
N-(2,6-dimethyl-4-quinolinyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethyl-4-quinolinyl)-2-furamide, commonly known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. This compound has attracted significant attention from researchers due to its potential therapeutic applications in various neurological disorders.
作用机制
DMQX works by blocking the ionotropic glutamate receptor, which is involved in the excitatory neurotransmission in the central nervous system. By blocking this receptor, DMQX reduces the excitability of neurons, leading to a reduction in seizures, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects:
DMQX has been shown to have minimal toxicity and side effects, making it a promising candidate for therapeutic applications. DMQX has been shown to be well-tolerated in animal models, and it does not produce significant changes in heart rate or blood pressure.
实验室实验的优点和局限性
DMQX has several advantages for laboratory experiments, including its high purity and yield, its well-established synthesis method, and its minimal toxicity and side effects. However, DMQX has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle this compound safely.
未来方向
There are several future directions for DMQX research. One potential direction is to investigate the use of DMQX as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to develop new derivatives of DMQX with improved potency and selectivity for the ionotropic glutamate receptor. Additionally, the use of DMQX in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy. Finally, the development of new methods for the synthesis of DMQX could lead to more cost-effective and scalable production of this compound.
Conclusion:
In conclusion, DMQX is a promising compound with potential therapeutic applications in various neurological disorders. Its well-established synthesis method, minimal toxicity and side effects, and potent mechanism of action make it an attractive candidate for further research. The future directions for DMQX research are diverse and promising, and they hold great potential for the development of new and effective treatments for neurological disorders.
合成方法
DMQX can be synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-nitroaniline with furfural followed by reduction and cyclization. This method yields DMQX in high purity and yield, making it suitable for laboratory experiments.
科学研究应用
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and drug addiction. DMQX has been shown to be effective in reducing seizures in animal models of epilepsy, and it has been proposed as a potential treatment for drug-resistant epilepsy. DMQX has also been shown to be effective in reducing chronic pain in animal models, and it has been proposed as a potential treatment for neuropathic pain. Furthermore, DMQX has been shown to reduce drug-seeking behavior in animal models of drug addiction, making it a potential treatment for drug addiction.
属性
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMYSCZSLAGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5177517.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5177519.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)
![N-(5-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5177533.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177539.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B5177549.png)
![2-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B5177554.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5177562.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)
![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)